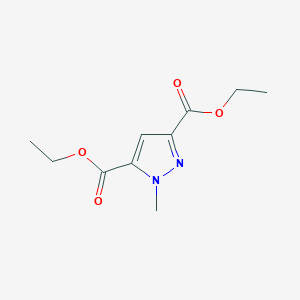

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 1-methylpyrazole-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-4-15-9(13)7-6-8(12(3)11-7)10(14)16-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKJUUKSWNCKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333711 | |

| Record name | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100852-80-0 | |

| Record name | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by esterification . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization and esterification processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents at the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds .

Scientific Research Applications

Scientific Research Applications

DMPDC has diverse applications across several scientific domains:

Organic Chemistry

- Building Block for Synthesis : DMPDC serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications, leading to the development of novel materials and pharmaceuticals.

Medicinal Chemistry

- Antimicrobial Properties : DMPDC has demonstrated significant antimicrobial activity against both bacterial and fungal strains. Studies indicate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, as well as fungi like Candida albicans.

- Anticancer Activity : Research has shown that DMPDC can induce apoptosis in cancer cells through mitochondrial pathways. In vitro studies utilizing flow cytometry have confirmed its potential as a lead compound for developing new anticancer agents.

- Neuropharmacological Applications : DMPDC interacts with neurotransmitter systems, particularly dopamine pathways, suggesting its potential use in treating neurological disorders such as Parkinson's disease and depression .

Agrochemicals

- Pesticide Development : The compound is being explored for its potential applications in agrochemicals, particularly in the development of new pesticides that can combat resistant strains of agricultural pests.

Material Science

- Polymer Production : DMPDC is utilized in the production of polymers and dyes, leveraging its chemical properties to enhance material characteristics .

Several notable studies have focused on the biological activity of DMPDC:

Antimicrobial Efficacy Study

A study published in the International Journal of Pharmaceutical Sciences Review and Research reported that DMPDC exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for new antibiotic development .

Anticancer Mechanism Investigation

In vitro studies conducted by researchers demonstrated that DMPDC induced apoptosis in cancer cells via mitochondrial pathways. This study utilized flow cytometry to assess cell viability post-treatment, highlighting its potential role in cancer therapy.

Neuropharmacological Research

A recent study highlighted the interaction of DMPDC with dopamine receptors, suggesting implications for treating neurological disorders such as Parkinson's disease or depression. This interaction underscores its relevance in neuropharmacology .

Mechanism of Action

The mechanism of action of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester groups and pyrazole ring facilitate binding to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in ester groups, substituents, and oxidation states (Table 1).

Table 1: Key Structural Analogs and Their Properties

Substituent Effects on Properties

- Ester Groups : Diethyl esters (target compound) confer higher lipophilicity compared to dimethyl analogs, influencing solubility and membrane permeability in biological systems ().

- Aromatic Substituents: Derivatives with aryl groups (e.g., 4-cyanobenzyl in ) exhibit enhanced intermolecular interactions (C–H···π, π-π stacking), altering crystallization behavior and thermal stability.

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Biological Activity

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (DMPDC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and neuropharmacological properties, supported by relevant research findings and data.

Chemical Structure and Properties

DMPDC features a pyrazole ring with two ester groups at positions 3 and 5, and a methyl group at position 1. Its molecular formula is C₁₁H₁₄N₂O₄. The unique substitution pattern of DMPDC contributes to its reactivity and biological activity, making it a valuable compound in both organic synthesis and medicinal applications.

DMPDC exhibits its biological effects primarily through interactions with various enzymes and receptors. Pyrazole derivatives are known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which may explain their neuropharmacological effects. Additionally, DMPDC has shown potential as an inhibitor of certain enzymes, including monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism.

Antimicrobial Activity

DMPDC has been investigated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both bacterial and fungal strains. For example:

- Bacterial Inhibition : DMPDC demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity : In vitro assays revealed that DMPDC effectively inhibited the growth of Candida albicans.

Anticancer Activity

Research has highlighted the anticancer potential of DMPDC through various mechanisms:

- Cell Proliferation Inhibition : DMPDC has been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported at approximately 20 µM and 25 µM, respectively .

- Mechanisms of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.

Neuropharmacological Effects

DMPDC's interaction with neurotransmitter systems suggests its potential role in neuropharmacology:

- Dopamine Interaction : The sodium salt form of DMPDC has been shown to form stable complexes with dopamine, indicating its potential as a modulator in dopaminergic signaling pathways .

- Behavioral Studies : Animal studies have indicated that DMPDC may exhibit anxiolytic effects, warranting further exploration into its therapeutic applications for anxiety disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DMPDC, it is helpful to compare it with related compounds:

| Compound Name | Key Features |

|---|---|

| Diethyl 1H-pyrazole-3,5-dicarboxylate | Lacks the methyl group at position 1; simpler structure |

| Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | Features methyl ester groups instead of ethyl ester groups; altered solubility |

| 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | The free acid form without esterification; different reactivity profile |

DMPDC's specific substitution pattern imparts distinct reactivity and biological activity compared to its analogs. The combination of both ester groups and a methyl group enhances its versatility in synthetic applications and potential therapeutic uses .

Case Studies

Several studies have focused on the biological activity of DMPDC:

- Antimicrobial Efficacy Study : A study published in the International Journal of Pharmaceutical Sciences Review and Research reported that DMPDC showed significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Mechanism Investigation : In vitro studies conducted by researchers demonstrated that DMPDC induced apoptosis in cancer cells via mitochondrial pathways. This study utilized flow cytometry to assess cell viability post-treatment .

- Neuropharmacological Research : A recent study highlighted the interaction of DMPDC with dopamine receptors, suggesting implications for treating neurological disorders such as Parkinson's disease or depression .

Q & A

Q. Table 1: Crystallographic Data for this compound

| Parameter | Value | Refinement Tool | Reference |

|---|---|---|---|

| Space group | P2₁/c | SHELXL-2018 | |

| a (Å) | 8.234(2) | ||

| b (Å) | 12.512(3) | ||

| c (Å) | 14.789(4) | ||

| β (°) | 102.34(2) | ||

| R₁ (I > 2σ(I)) | 0.045 |

Q. Table 2: Synthetic Routes and Yields

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation (MeI) | K₂CO₃, acetone, reflux | 85 | |

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hours | 72 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.